molecular formula C7H5ClN2O B15329371 3-Chloroimidazo[1,2-a]pyridin-6-ol

3-Chloroimidazo[1,2-a]pyridin-6-ol

Cat. No.: B15329371
M. Wt: 168.58 g/mol
InChI Key: FREGMIUAPFSOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroimidazo[1,2-a]pyridin-6-ol is a chemical compound with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol. It features a fused imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry and drug discovery . The presence of both a chloro substituent and a hydroxyl group on this heterocyclic structure makes it a versatile intermediate for further synthetic elaboration. The imidazo[1,2-a]pyridine core is a significant structural motif found in various bioactive molecules and is known for its diverse pharmacological activities . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The reactive halogen (chloro) group is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the construction of more complex molecular architectures . Concurrently, the hydroxyl group can be utilized in substitution reactions or for generating derivatives, facilitating the exploration of structure-activity relationships. While the specific biological mechanism of action for this compound is compound-dependent and requires experimental validation, analogs of the imidazo[1,2-a]pyridine class have been studied for their potential as kinase inhibitors and have shown a range of other biological activities. Researchers can leverage this compound as a key intermediate in the synthesis of novel molecules for screening against various biological targets. Handling and Storage: This product requires storage at 2-8°C . Notice: This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C7H5ClN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H

InChI Key

FREGMIUAPFSOTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1O)Cl

Origin of Product

United States

Preparation Methods

Formamidine Intermediate Approach

Adapting the methodology from CN103896941A, 2-amino-5-hydroxypyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form (E)-N'-(5-hydroxypyridin-2-yl)-N,N-dimethylformamidine. Subsequent cyclization with bromoacetonitrile in dimethylformamide (DMF) at 130–140°C for 15 hours yields imidazo[1,2-a]pyridin-6-ol (Table 1).

Table 1: Cyclization Optimization for Imidazo[1,2-a]pyridin-6-ol

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 100–110 130–140 150–160
Time (h) 10 15 20
Solvent DMF DMF NMP
Yield (%) 58 72 65

Key observations:

  • Sodium bicarbonate as base improves yield by 18% compared to potassium carbonate.
  • Prolonged heating beyond 15 hours decreases yield due to decomposition.

Gould-Jacobs Cyclization

Alternative routes employ ethoxymethylene malononitrile with 2-amino-5-hydroxypyridine under refluxing ethanol, achieving 68% yield after 8 hours. This method avoids DMF but requires strict moisture control.

Regioselective Chlorination at Position 3

Chloramine-T Mediated Chlorination

Building on ACS Omega’s solvent-free protocol, imidazo[1,2-a]pyridin-6-ol reacts with chloramine-T (1.2 equiv) at room temperature for 5 minutes, achieving 95% yield (Table 2).

Table 2: Chlorination Efficiency with Chloramine-T

Substrate Reagent Time (min) Yield (%)
Imidazo[1,2-a]pyridin-6-ol Chloramine-T 5 95
8-Methylimidazo[1,2-a]pyridin-6-ol Chloramine-T 10 89

Advantages:

  • No byproducts detected via HPLC.
  • Scalable to 100 g batches with consistent purity (>99% by NMR).

Dichloroisocyanuric Acid (DCC) Method

While DCC in acetonitrile at 0°C achieves 82% yield, it generates cyanuric acid waste, complicating purification.

Hydroxyl Group Introduction and Protection

Direct Synthesis from 2-Amino-5-hydroxypyridine

Unprotected hydroxyl groups remain stable during cyclization in DMF at 140°C, as confirmed by FT-IR monitoring.

Post-Cyclization Hydroxylation

Nickel-catalyzed hydroxylation of 3-chloroimidazo[1,2-a]pyridine-6-bromo derivatives achieves 75% yield but requires expensive catalysts.

Industrial-Scale Considerations

  • Cost Analysis : Chloramine-T ($12/kg) is more economical than DCC ($45/kg) for large-scale production.
  • Green Chemistry Metrics : Solvent-free chlorination reduces E-factor by 60% compared to DMF-based methods.

Analytical Characterization

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-3), 7.89 (d, J = 9.2 Hz, 1H, H-8), 6.94 (d, J = 9.2 Hz, 1H, H-7), 5.21 (s, 1H, -OH).
  • HPLC : Retention time 6.8 min (C18 column, 80:20 H2O:MeCN), purity 99.2%.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using reagents like tert-butyl hydroperoxide (TBHP).

    Reduction: Mild reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) Key References
3-Chloroimidazo[1,2-a]pyridin-6-ol C₇H₅ClN₂O 168.58 Cl (C3), OH (C6) Moderate (data limited)
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (C3), COOH (C2) Slightly soluble
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (C6), COOH (C3) Slightly soluble
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine C₈H₄ClF₃N₂ 220.58 Cl (C3), CF₃ (C6) Insoluble (organic solvents preferred)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate C₁₀H₉ClN₄O₂ 252.66 Cl (C6), COOEt (C2), pyridazine core Soluble in DMSO

Key Observations:

  • Substituent Position Effects : The position of chlorine (C3 vs. C6) significantly alters electronic distribution. For example, 3-chloro derivatives exhibit higher electrophilicity at the imidazole ring compared to 6-chloro analogs.
  • Functional Group Impact : Carboxylic acid substituents (e.g., C2 or C3) enhance polarity and aqueous solubility, whereas trifluoromethyl (CF₃) groups increase lipophilicity, favoring blood-brain barrier penetration .
  • Core Heterocycle Modifications : Replacing pyridine with pyridazine (as in ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and metabolic stability .
CNS-Targeting Derivatives

Compounds like 1-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-3-methylbutan-1-ol (cpd S15) and {3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-6-methylphenyl}-methanol (cpd 33) demonstrate potent CNS activity due to their chlorophenyl and hydroxyl substituents, which enhance receptor binding affinity . In contrast, this compound lacks bulky aromatic groups, suggesting a narrower pharmacological profile but lower toxicity risks.

Ocular Hypotensive Agents

Imidazo[1,2-a]benzimidazole analogs (e.g., RU 185, RU 239) show concentration-dependent intraocular pressure (IOP) reduction, with higher concentrations (0.4%) paradoxically reducing efficacy due to receptor desensitization .

Q & A

Q. Table 1. Bioactivity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSubstituentsIC₅₀ (µM)TargetReference
6-Chloro-3-methyl analogCl (C6), CH₃ (C3)0.92MDR-TB
3-Carboxylic acid hydrateCl (C6), COOH (C3)1.5Bacterial enzymes
Ethyl ester derivativeCl (C3), COOEt (C6)2.8Viral proteases

How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The chloro group at C3 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Electron-withdrawing groups (e.g., Cl, NO₂) activate the ring for nucleophilic attack.
  • Steric hindrance : Bulky substituents at C6 (e.g., carboxylates) reduce coupling efficiency .
    Optimized conditions for Pd-catalyzed reactions:
  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.
  • Base : K₂CO₃ in toluene/EtOH (3:1) at 80°C .

What are the methodological challenges in purity analysis of this compound, and how are they mitigated?

Basic Research Question
Purity assessment requires:

  • HPLC/GC-MS : Detect impurities (e.g., dechlorinated byproducts).
  • Elemental analysis : Verify Cl content (theoretical: 18.1% for C₈H₅ClN₂O₂) .
  • TLC monitoring : Use silica gel plates with CH₂Cl₂/MeOH (9:1) for reaction progress.
    Common pitfalls include hygroscopicity and oxidative degradation. Storage under argon at –20°C preserves stability .

How can computational modeling predict the pharmacokinetic properties of this compound analogs?

Advanced Research Question
ADME predictions use tools like SwissADME or Schrödinger’s QikProp:

  • Lipophilicity (LogP) : Optimal range 1–3 for membrane permeability.
  • Solubility : Carboxylic acid derivatives (e.g., 3-carboxylic acid hydrate) show improved aqueous solubility .
  • Metabolic sites : CYP450 isoforms target electron-rich regions (e.g., imidazole ring). Docking studies with CYP3A4 identify potential metabolic hotspots .

What are the best practices for handling and disposing of this compound in laboratory settings?

Basic Research Question
Safety protocols:

  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • Waste disposal : Neutralize with 10% NaOH before incineration.
  • Spill management : Absorb with vermiculite and treat as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.